6-Methoxyflavone

描述

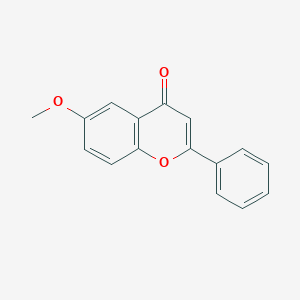

6-甲氧基黄酮是一种天然存在的黄酮类化合物,存在于多种植物中。它以其多样的生物活性而闻名,包括抗炎、抗氧化和抗癌特性。该化合物分子式为 C16H12O3,其特征在于黄酮结构上连接的甲氧基。

准备方法

合成路线和反应条件: 6-甲氧基黄酮可以通过多种方法合成。一种常见的方法是将 2-羟基苯乙酮与 4-甲氧基苯甲醛在碱的存在下反应,然后环化形成黄酮结构。反应条件通常包括使用乙醇或甲醇等溶剂以及氢氧化钠或碳酸钾等催化剂。

工业生产方法: 6-甲氧基黄酮的工业生产通常涉及使用上述类似方法进行大规模合成。该过程可以针对更高的产量和纯度进行优化,并仔细控制反应参数,例如温度、压力和反应时间。

化学反应分析

反应类型: 6-甲氧基黄酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成醌类或其他氧化衍生物。

还原: 还原反应可以将 6-甲氧基黄酮转化为相应的二氢黄酮。

取代: 亲电取代反应可以在芳香环上发生,导致形成各种取代黄酮。

常用试剂和条件:

氧化: 通常使用高锰酸钾或过氧化氢等试剂。

还原: 硼氢化钠或氢化铝锂是典型的还原剂。

取代: 使用氯化铝作为催化剂的傅-克酰化或烷基化反应很常见。

主要产物:

科学研究应用

Neuropharmacological Effects

Cognitive Enhancement and Neuroprotection

Recent studies have demonstrated that 6-MOF acts as a GABA-A receptor agonist, which may contribute to its anxiolytic and antidepressant effects. In a study involving various doses (25, 50, and 75 mg/kg) administered to mice, significant improvements were observed in anxiety, depression, and memory functions. Notably, the highest dose improved socialization behavior and performance in the Morris water maze test, indicating enhanced spatial memory and learning capabilities .

Mechanisms of Action

The neuroprotective effects of 6-MOF are attributed to its ability to modulate neurotransmitter levels. It has been shown to raise levels of serotonin, dopamine, noradrenaline, and vitamin C in specific brain regions such as the hippocampus and striatum . Additionally, in silico studies suggest that 6-MOF binds effectively with antioxidant enzymes, further supporting its role in neuroprotection against oxidative stress .

Analgesic and Anti-inflammatory Properties

Pain Relief in Neuropathic Models

6-MOF has demonstrated significant analgesic effects in various pain models. In studies involving chronic constriction injury (CCI) and streptozotocin (STZ)-induced neuropathy, administration of 6-MOF reduced nociceptive behaviors associated with both static and dynamic allodynia . The compound also alleviated motor side effects typically induced by conventional analgesics like gabapentin .

Mechanistic Insights

The antinociceptive effects of 6-MOF are believed to stem from its ability to inhibit pro-inflammatory pathways and enhance endogenous analgesic mechanisms. For instance, it has been shown to significantly attenuate chemically induced visceral nociception in animal models . The compound's ability to modulate inflammatory mediators positions it as a potential therapeutic agent for chronic pain management.

Anticancer Potential

Cytotoxicity Against Cancer Cells

Studies have indicated that 6-MOF exhibits potent cytotoxic effects against various cancer cell lines, including cervical cancer cells. Research findings highlight its ability to induce apoptosis in cancer cells through multiple pathways, including the modulation of oxidative stress responses and inhibition of cell proliferation .

Combination Therapies

In addition to its standalone effects, 6-MOF has been investigated in combination with other pharmacological agents like donepezil for enhanced therapeutic outcomes in cognitive impairment models induced by chronic ethanol exposure. This combination therapy showed improved cognitive performance compared to control groups .

Other Therapeutic Applications

Antidiabetic Activity

Extracts of 6-MOF from Stevia rebaudiana have shown potential antidiabetic properties, suggesting that this flavonoid may play a role in glucose metabolism regulation .

Antifungal Activity

Research has also indicated that 6-MOF possesses antifungal properties against Candida albicans, making it a candidate for further exploration in treating fungal infections .

Summary Table of Applications

作用机制

6-甲氧基黄酮的作用机制涉及多个分子靶点和途径:

相似化合物的比较

6-甲氧基黄酮可以与其他甲氧基黄酮进行比较,例如:

- 2’-甲氧基黄酮

- 3’-甲氧基黄酮

- 4’-甲氧基黄酮

- 3’,4’-二甲氧基黄酮

独特性: 6-甲氧基黄酮因其特殊的甲氧基取代模式而独一无二,这促成了其独特的生物活性及其潜在的治疗应用。它能够调节多个分子靶点和途径,使其与其他类似化合物区别开来。

生物活性

6-Methoxyflavone (6-MOF) is a naturally occurring flavonoid with significant biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the pharmacological effects of 6-MOF based on recent research findings.

6-MOF is characterized by its ability to modulate various biological pathways. It acts as a GABA-A receptor agonist , which has implications for its anxiolytic and antidepressant effects. Additionally, it has been shown to enhance levels of neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain, contributing to its neuroprotective properties .

Binding Affinity and Docking Studies

In silico studies indicate that 6-MOF has a binding energy of with antioxidant enzymes, suggesting a strong interaction that supports its antioxidant capabilities . Molecular docking analyses further confirm its affinity towards key targets involved in cell cycle regulation and apoptosis.

Neuropharmacological Effects

Recent studies have demonstrated that 6-MOF possesses significant neuropharmacological effects:

- Cognitive Enhancement : In animal models, 6-MOF has been shown to improve cognitive functions such as memory and learning. For instance, in the Morris water maze test, mice treated with 50 mg/kg and 75 mg/kg doses exhibited enhanced spatial memory retention compared to controls .

- Anxiolytic Properties : Behavioral tests such as the elevated plus maze demonstrated that higher doses of 6-MOF significantly reduced anxiety-like behaviors .

- Antidepressant Effects : In the tail suspension test, both 50 mg/kg and 75 mg/kg doses resulted in decreased immobility time, indicating potential antidepressant activity .

Anticancer Activity

This compound has shown promising results in cancer research, particularly against cervical cancer:

- Cell Cycle Arrest : Research indicates that 6-MOF induces S-phase arrest in HeLa cells via the CCNA2/CDK2/p21CIP1 pathway. This mechanism involves inhibiting cyclin-dependent kinases, thus halting cell proliferation .

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against HeLa cells with an IC50 value of approximately 46 μM, indicating its potential as an anticancer agent .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of 6-MOF are supported by its ability to inhibit pro-inflammatory mediators:

- Reduction of NO Production : In vivo studies have shown that 6-MOF can significantly reduce LPS-induced nitric oxide (NO) production .

- Oxidative Stress Mitigation : It promotes the expression of antioxidant enzymes such as HO-1 and NQO1, thereby enhancing cellular defense mechanisms against oxidative stress .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Chronic Ethanol-Induced Cognitive Deficits : A study examined the effects of 6-MOF on cognitive impairments induced by chronic ethanol exposure. The results indicated that administration of 25 mg/kg, 50 mg/kg, and 75 mg/kg doses significantly improved novel object recognition performance compared to controls .

- Cisplatin-Induced Neuropathic Pain : Another investigation highlighted the ability of 6-MOF to alleviate cisplatin-induced hyperalgesia and allodynia in animal models, suggesting its therapeutic potential for managing chemotherapy-induced side effects .

属性

IUPAC Name |

6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQLSABETMKIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181459 | |

| Record name | 6-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-24-9 | |

| Record name | 6-Methoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAX7R06N2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-methoxyflavone exhibits its anticancer activity primarily by targeting cyclin-dependent kinase 2 (CDK2). [, ] It binds with high affinity to CDK2, inhibiting its kinase activity. [] This inhibition disrupts the CCNA2/CDK2/p21CIP1 signaling pathway, leading to S-phase cell cycle arrest and inhibiting the proliferation of HeLa cells. [] Additionally, this compound has been shown to interact with the PERK/EIF2α/ATF4/CHOP pathway, inducing apoptosis in HeLa cells. []

ANone: While the provided abstracts do not contain comprehensive spectroscopic data, they do indicate the following:

ANone: The provided abstracts do not offer specific details on the material compatibility and stability of this compound under various conditions. Further research is required to explore this aspect.

ANone: The provided abstracts primarily focus on the biological activity and mechanisms of action of this compound. They do not provide information regarding any intrinsic catalytic properties or applications of the compound.

A: Yes, molecular docking and non-covalent interaction analyses were performed to investigate the interaction between this compound and CDK2. [] These studies revealed that this compound exhibits a strong affinity for CDK2 and exerts an inhibitory effect. [] The combination of CDK2 and CCNA2 was found to enhance these effects. []

A: The presence of the 6-methoxy group appears crucial for the anti-inflammatory activity of this compound. [] Studies comparing various hydroxylated flavones revealed that 6-hydroxyflavone and its derivatives, particularly this compound, exhibited potent anti-inflammatory effects in kidney mesangial cells. [] Methylation of the 6-hydroxyl group enhanced the potency, as demonstrated by the significantly lower IC50 value of this compound (192 nM) compared to 6-hydroxyflavone (2.0 μM). [] This suggests that the 6-methoxy group contributes favorably to the binding affinity and/or interactions with its molecular target.

ANone: While the provided abstracts do not offer a comprehensive historical overview, they highlight the growing interest in this compound and related compounds as potential therapeutic agents:

- Early studies: Focused on the synthesis and structural characterization of this compound and its derivatives. [, ]

- Recent research: Shifted towards investigating the biological activities of this compound, revealing its anti-inflammatory, [] anti-cancer, [, ] and neuroprotective properties. []

ANone: The research on this compound demonstrates clear cross-disciplinary applications and synergies, primarily spanning:

- Chemistry: Synthesis, isolation, and structural elucidation of this compound from natural sources and through chemical synthesis. [, , , , , , , , , , , , , , , , ]

- Biology: Investigation of the compound's biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. [, , , , ]

- Pharmacology: Exploration of its potential as a therapeutic agent, focusing on understanding its mechanism of action, efficacy in cellular and animal models, and potential for drug development. [, , , ]

- Pharmacognosy: Identification and isolation of this compound from various plant sources, emphasizing its natural occurrence and potential applications in traditional medicine. [, , , , , ]

- Biochemistry: Elucidation of the molecular mechanisms underlying the biological activities of this compound, including its interactions with specific proteins and signaling pathways. [, ]

- Nanotechnology: Exploration of nanoformulations for improving the delivery and efficacy of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。